Dicyclohexyl-2-methylidenbutandioat

Übersicht

Beschreibung

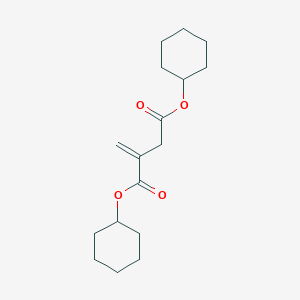

Dicyclohexyl 2-methylidenebutanedioate is a chemical compound with the molecular formula C17H26O4 . It is extensively used in scientific research due to its unique properties and reactivity. It finds utility in areas like pharmaceutical synthesis, polymer chemistry, and organic reactions.

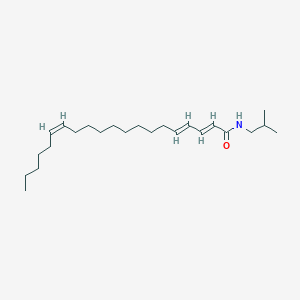

Molecular Structure Analysis

The molecular structure of Dicyclohexyl 2-methylidenebutanedioate consists of 17 carbon atoms, 26 hydrogen atoms, and 4 oxygen atoms . The exact mass is 294.18300 .Wissenschaftliche Forschungsanwendungen

Dicyclohexyl-Itaconat: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Polymerforschung: Dicyclohexyl-Itaconat wurde auf sein Potenzial in der Polymerforschung untersucht. Es kann verwendet werden, um die Eigenschaften von Polymeren zu modifizieren, z. B. die thermische Stabilität. So zeigte eine Mischung aus Polystyrol und Poly(dicyclohexyl-Itaconat) eine erhöhte Temperatur bei der maximalen Gewichtsverlustrate im Vergleich zu jedem einzelnen Polymerbestandteil .

Organokatalyse: Die Forschung hat sich mit der Verwendung von Itaconat-Derivaten in der organokatalysierten lebenden radikalischen Polymerisation befasst. Dieser Prozess beinhaltet die Verwendung organischer Moleküle als Katalysatoren zur Initiierung von schlafenden Spezies in Polymerisationsreaktionen .

Stoffwechselstudien: Itaconat ist ein wichtiges Metabolit im Zitronensäurezyklus und wurde mit der Regulation der Immunantwort in Verbindung gebracht. Obwohl es nicht direkt mit Dicyclohexyl-Itaconat zusammenhängt, könnten Studien zur Rolle von Itaconat bei Entzündungen und Immunität Einblicke in potenzielle biomedizinische Anwendungen für seine Derivate liefern .

Materialwissenschaft: Die Nukleierungseigenschaften bestimmter Itaconat-Derivate wurden auf ihren Einfluss auf die Kristallisation von Materialien wie isotaktischem Polypropylen (i-PP) untersucht, was auf ähnliche Anwendungen für Dicyclohexyl-Itaconat zur Verbesserung der Materialeigenschaften hindeuten könnte .

Umweltanalytik: Itaconate wurden in Assays zur Detektion von Umweltkontaminanten wie Phthalaten verwendet. Dicyclohexyl-Itaconat könnte möglicherweise bei der Entwicklung empfindlicher und selektiver Methoden für die Umweltüberwachung eingesetzt werden .

Biomedizinische Forschung: Die aufkommenden Anwendungen von Itaconat in der biomedizinischen Forschung, wie z. B. seine Beteiligung an der Lysinacetylierung in Makrophagen, deuten auf mögliche therapeutische Möglichkeiten hin, die sich auf Derivate von Dicyclohexyl-Itaconat erstrecken könnten .

The influence of crystal structures of nucleating agents on the … Crystallization, melting, supermolecular structure and properties of … An Indirect Competitive Fluorescence Immunoassay for Determination of … Poly(itaconic acid) Derivatives as Thermal Stabilizers for … - Nature Organocatalyzed living radical polymerization of itaconates and self … The Emerging Application of Itaconate: Promising Molecular Targets and … Frontiers | The Emerging Application of Itaconate: Promising Molecular … 王初团队与董甦伟团队JACS:巨噬细胞中的衣康酰化 …

Wirkmechanismus

The mechanism of action of Dicyclohexyl 2-methylidenebutanedioate is not fully understood, but it is believed to act on various biochemical pathways in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and to promote the clearance of amyloid beta plaques in the brain, which are a hallmark of Alzheimer's disease.

Biochemical and Physiological Effects

Dicyclohexyl 2-methylidenebutanedioate has been shown to have a variety of effects on biochemical and physiological processes in the body. It has been shown to inhibit the activity of enzymes involved in cancer cell growth, to reduce inflammation, and to improve cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using Dicyclohexyl 2-methylidenebutanedioate in lab experiments is its stability and purity. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation is that the mechanism of action of Dicyclohexyl 2-methylidenebutanedioate is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Zukünftige Richtungen

There are several potential future directions for research on Dicyclohexyl 2-methylidenebutanedioate. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of Dicyclohexyl 2-methylidenebutanedioate and how it interacts with various biochemical pathways in the body. Finally, there is potential for Dicyclohexyl 2-methylidenebutanedioate to be used in the treatment of other neurodegenerative diseases, such as Parkinson's disease.

Safety and Hazards

Eigenschaften

IUPAC Name |

dicyclohexyl 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O4/c1-13(17(19)21-15-10-6-3-7-11-15)12-16(18)20-14-8-4-2-5-9-14/h14-15H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHMGSFDHKDJSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CC(=O)OC1CCCCC1)C(=O)OC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57086-49-4 | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dicyclohexyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57086-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20620704 | |

| Record name | Dicyclohexyl 2-methylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15700-62-6 | |

| Record name | Dicyclohexyl 2-methylidenebutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20620704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((Hexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)methyl)thiazole](/img/structure/B1652591.png)

![2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B1652601.png)